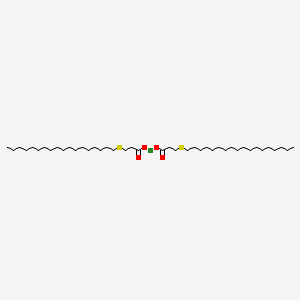
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate typically involves the reaction of myristic acid with glutamic acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where myristic acid and glutamic acid are reacted in the presence of a base, such as sodium hydroxide. The reaction mixture is then purified through various techniques, including crystallization and filtration, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the cosmetic industry as an ingredient in skincare and haircare products.
Mechanism of Action
The mechanism of action of Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate involves its interaction with cell membranes. As a surfactant, it reduces surface tension, allowing for better penetration and interaction with biological membranes. This property makes it useful in various applications, including drug delivery and cosmetic formulations .
Comparison with Similar Compounds
Similar Compounds
Sodium Lauryl Sulfate: Another surfactant commonly used in cosmetics and personal care products.
Sodium Cocoyl Glutamate: Similar in structure and function, used in mild cleansing formulations.
Sodium Stearoyl Glutamate: Used in emulsifying and stabilizing formulations.
Uniqueness
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate is unique due to its specific fatty acid chain length (tetradecanoyl) and its combination with glutamic acid, providing specific surfactant properties that are beneficial in cosmetic formulations .
Properties
CAS No. |
38754-83-5 |
|---|---|
Molecular Formula |
C19H34NNaO5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate |
InChI |
InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)25-19(24)16(20)14-15-17(21)22;/h16H,2-15,20H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
MEPWGWOLTUCULL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


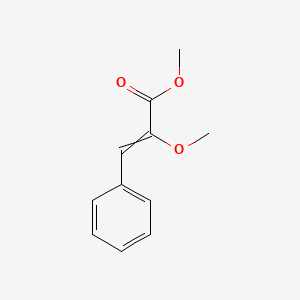

![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
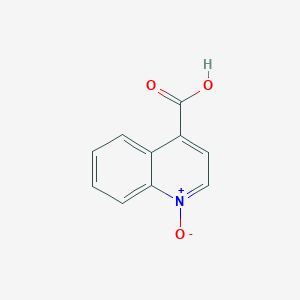
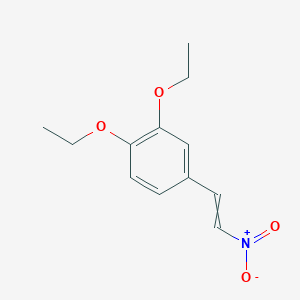

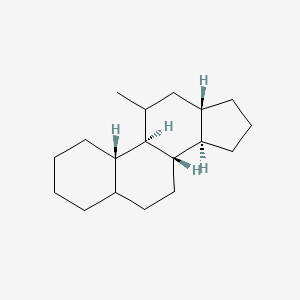
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)

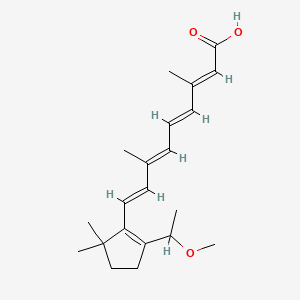
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
